molecular formula C6H5N3S B13795578 4-(1H-Imidazol-2-YL)-thiazole

4-(1H-Imidazol-2-YL)-thiazole

Cat. No.: B13795578
M. Wt: 151.19 g/mol
InChI Key: GNJZOFQWXUDAEZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-YL)-thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-2-YL)-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-2-YL)-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Imidazol-2-YL)-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-YL)-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(1H-Benzimidazol-2-YL)-thiazole
  • 4-(1H-Benzothiazol-2-YL)-imidazole
  • 4-(1H-Imidazol-2-YL)-benzothiazole

Comparison: 4-(1H-Imidazol-2-YL)-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits enhanced stability and a broader range of applications in various fields .

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H5N3S/c1-2-8-6(7-1)5-3-10-4-9-5/h1-4H,(H,7,8)

InChI Key

GNJZOFQWXUDAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CSC=N2

Origin of Product

United States

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